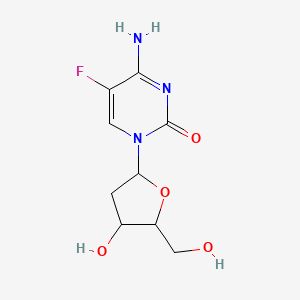

5-Fluoro-2'-deoxycytidine

Descripción general

Descripción

La 5-fluoro-2’-desoxicitidina (FdCyd) es un inhibidor de la metilación del ADN nucleósido fluoropirimídico. Es conocida por su capacidad de inhibir la ADN metiltransferasa, una enzima responsable de agregar grupos metilo al ADN, lo que puede conducir al silenciamiento de genes . La FdCyd es degradada por la citidina desaminasa y tiene una mejor estabilidad acuosa en comparación con otros compuestos similares como la decitabina o la azacitidina .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de la 5-fluoro-2’-desoxicitidina normalmente implica la fluoración de la 2’-desoxicitidina. Un método común incluye el uso de agentes fluorantes como el trifluoruro de dietilaminoazufre (DAST) o Deoxo-Fluor. La reacción se lleva a cabo bajo condiciones controladas para asegurar la fluoración selectiva en la posición 5 del anillo de citidina .

Métodos de producción industrial

La producción industrial de la 5-fluoro-2’-desoxicitidina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Metabolism and Mechanism of Action

The metabolic pathway of FdCyd is crucial for its cytotoxic effects on cancer cells. It is primarily phosphorylated to form active metabolites that inhibit thymidylate synthase.

-

Key Pathways :

-

Pathway A : Involves deoxycytidine kinase and deoxycytidylate deaminase.

-

Pathway B : Involves cytidine deaminase and thymidine kinase.

-

The major mechanism of action is the inhibition of thymidylate synthase (TS), which leads to a depletion of dTTP (deoxythymidine triphosphate) necessary for DNA synthesis. This inhibition can result in cell death due to disrupted nucleotide balance and DNA repair mechanisms .

Table 2: Metabolic Pathways for FdCyd

| Pathway | Enzymes Involved | Outcome |

|---|---|---|

| A | Deoxycytidine kinase, Deoxycytidylate deaminase | Formation of active metabolites |

| B | Cytidine deaminase, Thymidine kinase | Alternative activation route |

Inhibition of Thymidylate Synthase

FdCyd acts as a suicide inhibitor for thymidylate synthase. The mechanism involves the formation of a stable complex between FdUMP (the active form) and TS, leading to irreversible inhibition:

-

Reaction :

This reaction results in reduced levels of dTMP (deoxythymidine monophosphate) and subsequently dTTP, which are critical for DNA replication and repair .

Interaction with Other Compounds

FdCyd's efficacy can be enhanced when combined with other agents such as tetrahydrouridine (THU), which inhibits cytidine deaminase. This combination has shown promising results in clinical trials by increasing the concentration of active metabolites while reducing degradation .

Aplicaciones Científicas De Investigación

Cancer Treatment

- Solid Tumors : FdCyd has been investigated in various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and urothelial carcinoma. A notable phase 2 study combined FdCyd with tetrahydrouridine (THU) to enhance its efficacy. This combination was well-tolerated and showed promising results in patients with advanced solid tumors, particularly those with tumor suppressor gene methylation .

- Pediatric Brain Tumors : Preclinical studies have demonstrated that FdCyd significantly reduces the proliferation of pediatric brain tumor cell lines at nanomolar concentrations. However, when tested in vivo, the combination of FdCyd and THU did not yield significant tumor responses, indicating the need for further investigation into its clinical applicability .

- Colorectal Cancer : In vitro studies have shown that FdCyd can inhibit the growth of colon cancer cell lines (HCT-116) and induce apoptosis. The compound effectively down-regulates DNMT1 expression while upregulating cell cycle inhibitors, suggesting its potential as a therapeutic agent in colorectal cancer management .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetics of FdCyd have been studied extensively to optimize dosing regimens for clinical use. Key findings include:

- Bioavailability : Intravenous administration allows for higher bioavailability compared to oral routes.

- Dosing Schedule : A regimen involving administration 5 days a week for two weeks has been evaluated, with ongoing assessments of progression-free survival (PFS) and objective response rates (ORR) .

Case Studies

Several case studies have documented the effects of FdCyd in clinical settings:

- Breast Cancer : One patient with refractory breast cancer achieved a partial response lasting 16 months when treated with FdCyd combined with THU .

- Urothelial Carcinoma : Initial responses were promising; however, further studies indicated limited efficacy compared to other treatment modalities .

Comparative Efficacy

A comparative analysis of FdCyd against other nucleoside analogs reveals its unique profile:

| Compound | Mechanism | Efficacy in Solid Tumors | Notable Side Effects |

|---|---|---|---|

| This compound | Thymidylate synthase inhibitor | Moderate | Minimal |

| 5-Azacytidine | DNMT inhibitor | High | Significant |

| 5-Fluorouracil | Thymidylate synthase inhibitor | High | Significant |

Mecanismo De Acción

El mecanismo de acción de la 5-fluoro-2’-desoxicitidina implica su incorporación al ADN, donde inhibe la ADN metiltransferasa. Esta inhibición evita la adición de grupos metilo a los residuos de citosina en el ADN, lo que conduce a la reactivación de los genes silenciados. El compuesto es metabolizado por la citidina desaminasa para formar 5-fluoro-2’-desoxiuridina, que contribuye aún más a sus efectos citotóxicos .

Comparación Con Compuestos Similares

La 5-fluoro-2’-desoxicitidina a menudo se compara con otros inhibidores de la ADN metiltransferasa como:

5-Fluorouracilo: Un inhibidor de la timidilato sintasa que se metaboliza a partir de la 5-fluoro-2’-desoxicitidina y se utiliza ampliamente en la terapia del cáncer.

La singularidad de la 5-fluoro-2’-desoxicitidina radica en su mejor estabilidad acuosa y su doble función como inhibidor de la ADN metiltransferasa y precursor del 5-fluorouracilo, lo que la convierte en un compuesto versátil en las aplicaciones de investigación y terapéuticas .

Actividad Biológica

5-Fluoro-2'-deoxycytidine (FdCyd) is a nucleoside analog that has garnered attention for its potential as an antineoplastic agent. It is primarily known for its role in inhibiting DNA methylation and its cytotoxic effects on various cancer cell types. This article delves into the biological activity of FdCyd, exploring its mechanisms of action, pharmacokinetics, and clinical implications.

FdCyd exerts its biological activity through several mechanisms:

- Inhibition of Thymidylate Synthase : FdCyd is metabolized to 5-fluoro-2'-deoxyuridylate, which inhibits thymidylate synthase, a crucial enzyme in DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), resulting in cytotoxicity in rapidly dividing cells .

- DNA Methyltransferase Inhibition : FdCyd has been shown to form covalent bonds with DNA methyltransferases (DNMTs), thereby inhibiting their activity. This action leads to the re-expression of genes that are typically silenced due to hypermethylation, making it a candidate for treating cancers characterized by abnormal methylation patterns .

- Pharmacokinetics and Metabolism : FdCyd is rapidly degraded by cytidine deaminase, which limits its effectiveness. Co-administration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, has been shown to enhance the bioavailability and efficacy of FdCyd by prolonging its half-life in circulation .

In Vitro Studies

FdCyd has demonstrated significant anti-proliferative effects across various cancer cell lines:

- Pediatric Brain Tumors : In vitro studies indicated that FdCyd markedly reduced proliferation in pediatric brain tumor cells at nanomolar concentrations. However, despite promising in vitro results, systemic administration did not yield significant therapeutic responses in vivo .

- Solid Tumors : Preclinical studies have shown efficacy against solid tumors, but clinical responses have been variable. The combination therapy with THU showed partial responses in some patients but overall limited effectiveness due to rapid degradation of FdCyd .

Case Studies

A multicenter phase I study assessed the combination of FdCyd and THU in patients with advanced solid tumors:

- Patient Responses : Among 40 patients evaluated, one exhibited a partial response lasting approximately 15 months, while 20 patients maintained stable disease . These results highlight the potential but also the challenges associated with using FdCyd in clinical settings.

Pharmacokinetic Profiles

Research on the pharmacokinetics of FdCyd indicates:

- Administration Routes : Studies have explored both oral and intravenous routes for administering FdCyd, with findings suggesting that intravenous administration provides better control over plasma levels and reduces rapid degradation by cytidine deaminase .

- Biodistribution : Investigations into the biodistribution of radiolabeled FdCyd have provided insights into its uptake in tumors versus normal tissues, suggesting selective cytotoxicity towards malignancies due to higher levels of dCMP deaminase activity .

Data Summary

| Study Type | Findings | Notes |

|---|---|---|

| In Vitro Proliferation | Significant reduction in cell proliferation at nanomolar concentrations | Effective against pediatric brain tumors but limited in vivo response |

| Clinical Trials | Partial response in 1 out of 40 patients; stable disease in 20 others | Combination therapy with THU showed limited overall effectiveness |

| Pharmacokinetics | Enhanced bioavailability when co-administered with THU | IV administration preferred for better control over plasma levels |

Propiedades

IUPAC Name |

4-amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYKCXHJJGMAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860075 | |

| Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-fluoropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10356-76-0 | |

| Record name | FCdR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.